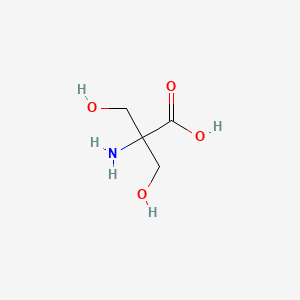

alpha-(Hydroxymethyl)serine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Alpha-(hydroxymethyl)serine is a serine derivative in which the alpha-hydrogen of serine is replaced by a hydroxymethyl group. It is an aminodiol, a dihydroxy monocarboxylic acid and a serine derivative.

Aplicaciones Científicas De Investigación

Biochemical Applications

Enzyme Inhibition

Alpha-(Hydroxymethyl)serine has been identified as a modest, linear mixed-type inhibitor of serine racemase. This enzyme is crucial for the racemization of serine, which can impact neurotransmitter synthesis and metabolism . Understanding this inhibition can lead to insights into metabolic pathways involving serine and its derivatives.

Serine Metabolism

Research indicates that serine, including its derivatives like this compound, plays a vital role in cellular functions such as protein synthesis, neurotransmission, and the folate cycle. It is particularly significant in conditions where L-serine synthesis is impaired, suggesting that this compound could be beneficial in therapeutic contexts .

Pharmacological Applications

Cancer Research

this compound's role in inhibiting serine racemase positions it as a potential candidate for cancer therapies. Studies have shown that targeting serine metabolism can affect cancer cell proliferation and survival . For instance, the inhibition of the enzyme phosphoglycerate dehydrogenase (PHGDH), which is involved in serine synthesis, has been linked to reduced tumor growth in specific cancer types .

Neurological Disorders

The compound's implications extend to neurological disorders where serine metabolism is disrupted. Clinical studies have explored the use of L-serine and its derivatives for treating conditions such as amyotrophic lateral sclerosis and schizophrenia. This compound may offer similar therapeutic benefits due to its structural similarity to L-serine .

Therapeutic Insights

Supplementation Studies

Recent studies have highlighted the therapeutic potential of serine supplementation in various disorders. For example, L-serine supplementation has shown promise in treating conditions associated with its deficiency, including cognitive decline and neurodegenerative diseases . this compound could be investigated further for similar applications due to its biochemical properties.

Case Studies and Experimental Findings

Q & A

Q. Basic: What experimental methodologies are recommended for synthesizing α-(hydroxymethyl)serine in academic research?

Methodological Answer:

Synthesis typically involves chemical or enzymatic routes. For chemical synthesis:

Step 1 : Start with serine derivatives and introduce hydroxymethyl groups via aldol condensation or reductive amination.

Step 2 : Optimize reaction conditions (pH, temperature, catalysts) using kinetic studies .

Step 3 : Purify via column chromatography or recrystallization, validated by NMR (¹H/¹³C) and mass spectrometry.

For enzymatic approaches, use serine hydroxymethyltransferase (SHMT) in buffered systems with tetrahydrofolate as a cofactor. Monitor reaction progress via HPLC .

Q. Advanced: How can researchers resolve contradictions in reported SHMT activity data involving α-(hydroxymethyl)serine?

Methodological Answer:

Contradictions often arise from:

- Variability in enzyme sources (eukaryotic vs. prokaryotic SHMT isoforms) .

- Experimental design flaws : Inconsistent cofactor concentrations (e.g., tetrahydrofolate) or pH gradients.

Resolution steps :

Replicate studies using standardized protocols (e.g., uniform buffer systems and enzyme purification methods).

Multivariable analysis : Apply factorial design to isolate confounding factors (e.g., temperature vs. substrate concentration).

Cross-validate with structural data (e.g., X-ray crystallography) to confirm binding interactions .

Q. Basic: What spectroscopic techniques are critical for characterizing α-(hydroxymethyl)serine’s structure?

Methodological Answer:

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm hydroxymethyl group positioning and stereochemistry. D2O exchange experiments identify labile protons .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₄H₉NO₄) and detects impurities.

- IR Spectroscopy : Identify functional groups (e.g., -OH stretch at 3200–3600 cm⁻¹, carboxylic acid C=O at 1700 cm⁻¹) .

Q. Advanced: How can computational modeling enhance the study of α-(hydroxymethyl)serine’s interaction with SHMT?

Methodological Answer:

Molecular docking : Use tools like AutoDock Vina to predict binding poses of α-(hydroxymethyl)serine in SHMT active sites. Validate with mutagenesis data .

Molecular Dynamics (MD) Simulations : Simulate enzyme-ligand complexes in explicit solvent (e.g., TIP3P water) to study conformational stability over 100+ ns trajectories.

Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze reaction mechanisms (e.g., proton transfer steps) at the electronic level .

Q. Basic: What statistical approaches are appropriate for analyzing α-(hydroxymethyl)serine’s role in nucleotide biosynthesis?

Methodological Answer:

- Dose-response curves : Fit kinetic data (e.g., SHMT activity vs. substrate concentration) to Michaelis-Menten models using nonlinear regression (GraphPad Prism).

- Error analysis : Report standard deviations from triplicate experiments and use ANOVA to compare group means .

- Pathway analysis : Apply flux balance analysis (FBA) to model metabolic networks in silico .

Q. Advanced: How should researchers design studies to investigate α-(hydroxymethyl)serine’s potential off-target effects in cellular systems?

Methodological Answer:

Omics integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify dysregulated pathways.

CRISPR screening : Use genome-wide knockout libraries to pinpoint synthetic lethal interactions.

Dose-range toxicity assays : Measure IC₅₀ values in multiple cell lines (e.g., HEK293, HeLa) to assess cell-type specificity .

Q. Basic: How to optimize literature searches for α-(hydroxymethyl)serine-related studies?

Methodological Answer:

- Database selection : Use PubMed, SciFinder, and Reaxys with Boolean operators (e.g., "α-(hydroxymethyl)serine AND SHMT NOT industrial").

- Query refinement : Filter by publication date (last 10 years) and study type (e.g., "in vitro").

- Citation tracking : Use tools like Web of Science to identify seminal papers and recent reviews .

Q. Advanced: What strategies mitigate reproducibility issues in α-(hydroxymethyl)serine research?

Methodological Answer:

- Pre-registration : Document protocols on platforms like Open Science Framework before experimentation.

- Open data : Share raw NMR/MS files and computational scripts via repositories like Zenodo.

- Collaborative verification : Partner with independent labs to cross-validate key findings .

Q. Basic: How to validate the purity of synthesized α-(hydroxymethyl)serine?

Methodological Answer:

Chromatography : Use HPLC with a C18 column and UV detection (λ = 210 nm). Compare retention times to commercial standards.

Elemental analysis : Confirm C/H/N/O composition matches theoretical values (C₄H₉NO₄: C 35.82%, H 6.71%).

Melting point : Compare observed mp (literature-dependent) to published ranges .

Q. Advanced: What ethical frameworks apply when studying α-(hydroxymethyl)serine in biomedical contexts?

Methodological Answer:

Institutional Review Board (IRB) compliance : Submit protocols for studies involving human-derived enzymes or tissues .

Data anonymization : Encrypt patient-derived omics data (e.g., GDPR compliance).

Dual-use risk assessment : Evaluate potential misuse in bioweapon contexts via tools like the Australia Group checklist .

Propiedades

Número CAS |

17149-11-0 |

|---|---|

Fórmula molecular |

C4H9NO4 |

Peso molecular |

135.12 g/mol |

Nombre IUPAC |

2-amino-3-hydroxy-2-(hydroxymethyl)propanoic acid |

InChI |

InChI=1S/C4H9NO4/c5-4(1-6,2-7)3(8)9/h6-7H,1-2,5H2,(H,8,9) |

Clave InChI |

ZRPDXDBGEYHEBJ-UHFFFAOYSA-N |

SMILES |

C(C(CO)(C(=O)O)N)O |

SMILES canónico |

C(C(CO)(C(=O)O)N)O |

Sinónimos |

alpha-(hydroxymethyl)serine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.